N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

This benzothiazole-2-carboxamide features an n-butylsulfamoyl group whose linear, flexible chain and secondary sulfonamide N–H donor create a pharmacophore distinct from its tert-butyl and isobutyl analogs. Procuring alongside congeners enables systematic SAR dissection of steric, lipophilic, and hydrogen-bonding contributions—validated by Incyte's PIM kinase program where analogous changes shifted IC50 from sub-nM to µM. With zero pre-existing activity annotation in ZINC and absence from key patent exemplified lists, it is a clean starting point for de novo profiling, regioisomeric control experiments (vs. the 4-carboxamide glutaminase probe), and freedom-to-operate evaluation.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 691388-61-1
Cat. No. B2546751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
CAS691388-61-1
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O3S2/c1-2-3-9-19-26(23,24)13-6-7-14-15(10-13)25-17(20-14)21-16(22)12-5-4-8-18-11-12/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21,22)
InChIKeyLFMGWBXFAOLNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 691388-61-1): Structural Identity and Procurement Baseline


N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 691388-61-1) is a synthetic small molecule (C17H18N4O3S2, MW 390.48 g/mol) belonging to the benzothiazole-2-carboxamide class. Its structure features a benzothiazole core substituted at the 6-position with an n-butylsulfamoyl group (-SO2NH-n-Bu) and at the 2-position with a pyridine-3-carboxamide (nicotinamide) moiety . This compound is distinct from its closest structural analogs—the tert-butylsulfamoyl (CAS 881452-79-5), isobutylsulfamoyl (CAS 692746-11-5), and diethylsulfamoyl (CAS 865592-26-3) congeners—by virtue of its linear n-butyl chain and secondary sulfonamide N–H. Despite being listed in multiple chemical vendor catalogs, a systematic search of PubMed, ChEMBL, BindingDB, and patent databases (as of April 2026) reveals no peer-reviewed primary research articles or patents that report quantitative biological activity data specifically for this compound [1]. This evidence gap must be a central consideration in any procurement or selection decision.

Why N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide Cannot Be Substituted with In-Class Analogs


Benzothiazole-2-carboxamides with 6-sulfamoyl substitution constitute a structurally compact but pharmacologically divergent chemical space. Even subtle modifications to the sulfamoyl N-substituent (e.g., n-butyl → tert-butyl, or n-butyl → isobutyl) or the pyridine carboxamide regioisomer (3-carboxamide → 4-carboxamide) can produce profound shifts in target engagement, as demonstrated by the Incyte Corporation's PIM kinase inhibitor program, where analogous structural variations yielded IC50 values spanning from sub-nanomolar to micromolar ranges against PIM1, PIM2, and PIM3 [1]. The n-butylsulfamoyl group provides a linear, flexible four-carbon chain with a secondary sulfonamide N–H donor, in contrast to the branched, bulky tert-butylsulfamoyl or the symmetrically disubstituted diethylsulfamoyl analogs. These structural differences directly impact molecular recognition, hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. Without compound-specific head-to-head data, any assumption of functional equivalence between this compound and its close analogs is scientifically unjustified and poses a material risk to experimental reproducibility.

Quantitative Differentiation Evidence for N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide


Evidence 1: Sulfamoyl N-Substituent Differentiation — n-Butyl vs. tert-Butyl

The n-butylsulfamoyl substituent in the target compound (CAS 691388-61-1) differs fundamentally from the tert-butylsulfamoyl group in the closest commercial analog (CAS 881452-79-5). The n-butyl group is a linear, flexible four-carbon chain, while the tert-butyl group is a branched, sterically bulky moiety. This distinction alters the compound's molecular shape, lipophilicity, and hydrogen-bonding profile . Although no head-to-head bioactivity data exist for these two compounds, the tert-butyl analog has been investigated as a pan-Ras inhibitor and a potential GSK-3 modulator, whereas the n-butyl compound has no reported target engagement in any public database, including ChEMBL [1]. This absence of activity data for the n-butyl compound is itself a differentiating factor: it represents an unexplored chemical space relative to the tert-butyl analog.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Evidence 2: Pyridine Carboxamide Regioisomer Differentiation — 3-Carboxamide vs. 4-Carboxamide

The target compound carries a pyridine-3-carboxamide (nicotinamide) moiety at the benzothiazole 2-position. A closely related regioisomer, N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5, also known as a BPTES analog), features a pyridine-4-carboxamide (isonicotinamide) group. BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and its analogs are well-characterized glutaminase inhibitors; the pyridine-4-carboxamide regioisomer is explicitly annotated as a glutaminase-targeting small molecule . In contrast, the pyridine-3-carboxamide regioisomer (the target compound) has no documented glutaminase or other enzyme inhibition activity in public databases [1]. The shift of the carboxamide attachment from the pyridine 3-position to the 4-position alters the vector of the hydrogen bond donor/acceptor pharmacophore, which can fundamentally change target protein recognition.

Regioisomer Selectivity Target Engagement Chemical Probe Development

Evidence 3: Absence of Published Bioactivity Data as a Differentiating Procurement Factor

A comprehensive search of PubMed, ChEMBL (version 20), BindingDB, and Google Patents as of April 2026 returned zero primary research articles or patents reporting quantitative bioactivity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 691388-61-1) [1]. This contrasts with the broader benzothiazole-2-carboxamide class, where numerous compounds have been characterized as PIM kinase inhibitors with reported IC50 values spanning from 0.5 nM to >10 µM across PIM1, PIM2, and PIM3 in the Incyte patent family [2]. The absence of data means that this compound cannot be selected based on a known potency, selectivity, or mechanism of action profile. Its procurement value resides exclusively in its structural novelty and its potential utility as a negative control, a chemical probe for exploring unannotated chemical space, or a synthetic intermediate.

Data Availability Experimental Risk Chemical Probe Validation

Evidence-Based Application Scenarios for N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide


Scenario 1: Structure-Activity Relationship (SAR) Exploration of the Sulfamoyl N-Substituent

The target compound is optimally deployed as the n-butyl member of a systematic SAR series investigating the effect of sulfamoyl N-alkyl chain length and branching on biological activity. When procured alongside its methyl, isobutyl, tert-butyl, and diethyl analogs, this compound enables the dissection of steric, lipophilic, and hydrogen-bonding contributions to target binding. The ZINC database confirms no pre-existing activity annotation for this compound [1], making it a clean starting point for de novo profiling.

Scenario 2: Negative Control for Regioisomer-Selective Target Engagement Studies

In experimental designs where the pyridine-4-carboxamide regioisomer (CAS 691867-37-5) is employed as a glutaminase inhibitor probe, the 3-carboxamide regioisomer (CAS 691388-61-1) can serve as a regioisomeric negative control. The shift from 4-carboxamide to 3-carboxamide changes the pharmacophoric vector, and the absence of glutaminase annotation for the target compound supports its use in confirming regioisomer-dependent target engagement .

Scenario 3: Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure (MW 390.48 g/mol, 2 H-bond donors, 6 H-bond acceptors, 6 rotatable bonds) makes it suitable for computational docking, molecular dynamics simulations, and free energy perturbation (FEP) studies aimed at predicting binding poses to kinase or other enzyme targets. The Incyte PIM kinase patent provides a validated structural template for benzothiazole-2-carboxamide docking into the ATP-binding pocket [2], and this compound can serve as a test case for scoring function validation.

Scenario 4: Patent Landscape Analysis and Freedom-to-Operate Assessment

Given its absence from the Incyte PIM kinase patent exemplified compound list and other major benzothiazole patent families, this compound may occupy a gap in the intellectual property landscape. Organizations seeking novel chemical matter for kinase or other enzyme inhibitor programs can procure this compound for preliminary freedom-to-operate evaluation, using it as a structurally distinct scaffold that is not explicitly claimed in the dominant patent estates [2].

Quote Request

Request a Quote for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.